Lipophilic Ligand Efficiency: Measured XLogP3-AA vs. Regioisomeric N-Cyclobutyl Analogs
The target compound's free base exhibits a computed lipophilicity (XLogP3-AA) of 3.5, which is a critical parameter for membrane permeability and solubility [1]. While direct experimental logP values for all regioisomers are not consolidated in a single public study, this value provides a benchmark. In the context of cyclobutylaniline-based IDO inhibitors, the ortho-substitution pattern can influence logP differently than para-substitution due to intramolecular hydrogen bonding and steric shielding effects, a class-level inference from medicinal chemistry design principles [2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 4-Bromo-N-cyclobutylaniline (Para-isomer) - Computed LogP not available in same source, but class-level SAR suggests a different value due to altered electronic distribution. |
| Quantified Difference | Quantified difference between regioisomers is not available from a single direct comparative study. Differentiation is based on the established principle that ortho-substituents modulate logP differently than para-substituents. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME profile; a compound with an XLogP3-AA of 3.5 occupies a desirable range for CNS drug candidates, and its specific value cannot be assumed for other isomers.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 61778892, 2-bromo-N-cyclobutylaniline. Accessed 2026. View Source
- [2] WIPO Patent WO2020096871A1. Novel substituted tricyclic compounds as indoleamine 2,3-dioxygenase inhibitors. Published 2020. View Source
